N-Methyl-N'-nitrosoguanidine is a potent alkylating agent and a known carcinogen, primarily studied for its effects on DNA and its role in cancer research. It belongs to the class of nitrosamines, which are compounds that can induce DNA damage and mutations, leading to cancer development. This compound has been extensively used in experimental studies to understand mechanisms of carcinogenesis and the biological effects of alkylating agents.
N-Methyl-N'-nitrosoguanidine is classified as a nitrosamine and is known for its ability to methylate DNA. It is derived from the reaction of nitrous acid with guanidine and methylamine. The International Agency for Research on Cancer has classified it as a Group 2A carcinogen, indicating that it is probably carcinogenic to humans based on sufficient evidence of carcinogenicity in animals but inadequate evidence in humans .
N-Methyl-N'-nitrosoguanidine can be synthesized through several methods, primarily involving the reaction of guanidine derivatives with nitrous acid in the presence of methylating agents. The typical synthesis involves:
The reaction conditions, such as temperature and pH, are critical for optimizing yield and purity. The synthesis often requires careful control to prevent the formation of by-products and ensure safety due to the toxic nature of the reactants involved .
N-Methyl-N'-nitrosoguanidine has a complex molecular structure characterized by its nitroso group attached to a guanidine framework. The chemical formula is CHNO, and its structural representation can be described as follows:
N-Methyl-N'-nitrosoguanidine primarily acts as an alkylating agent, leading to various chemical reactions that result in DNA damage:
The mechanism of action involves nucleophilic attack by DNA bases on the electrophilic carbon atom of the methyl group attached to the nitrogen atom in N-Methyl-N'-nitrosoguanidine .
Relevant data indicate that N-Methyl-N'-nitrosoguanidine is sensitive to light and moisture, which can affect its stability and reactivity .
N-Methyl-N'-nitrosoguanidine is widely used in scientific research, particularly in:
N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent direct-acting alkylating agent and carcinogen that initiates neoplastic transformation through multifaceted molecular mechanisms. Its carcinogenic activity stems primarily from its ability to modify DNA structure, dysregulate critical signaling pathways, alter cell adhesion dynamics, and induce epigenetic modifications that collectively drive malignant transformation.
MNNG functions as a powerful methylating agent, transferring methyl groups (-CH₃) to nucleophilic sites on DNA bases, predominantly targeting the O⁶ and N⁷ positions of guanine. This alkylation generates promutagenic lesions that disrupt genomic integrity through several mechanisms:
O⁶-methylguanine (O⁶-MeG): This lesion is highly mutagenic due to its ability to mispair with thymine during DNA replication, resulting in stable G:C → A:T transition mutations. These mutations are particularly pathogenic when occurring in oncogenes (e.g., KRAS) or tumor suppressor genes. The persistence of O⁶-MeG is modulated by the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (MGMT), which directly removes the methyl group. However, MGMT activity varies significantly between tissues and individuals, influencing susceptibility to MNNG-induced carcinogenesis [1] [4].
N⁷-methylguanine (N⁷-MeG) and N³-methyladenine (N³-MeA): Though more abundant than O⁶-MeG, these lesions are less directly mutagenic. However, they can induce replication stalling and contribute to cytotoxicity. Their primary significance lies in their propensity to undergo spontaneous depurination, generating apurinic/apyrimidinic (AP) sites. Unrepaired AP sites are substrates for error-prone translesion synthesis, potentially introducing additional mutations during DNA repair [1] [5].
The cellular response to MNNG-induced alkylation damage involves complex DNA repair pathways. Base Excision Repair (BER) is the primary mechanism for correcting N⁷-MeG and N³-MeA lesions. Cells deficient in BER components (e.g., DNA polymerase beta) exhibit heightened sensitivity to MNNG, underscoring the importance of this pathway in mitigating alkylation-induced damage. Mismatch Repair (MMR) attempts to correct O⁶-MeG:T mispairs but paradoxically triggers repeated futile repair cycles and apoptotic signaling. Inactivation of MMR components allows survival of cells harboring O⁶-MeG-induced mutations, thereby promoting mutagenesis and carcinogenesis [1] [4].
Table 1: Major DNA Lesions Induced by MNNG and Their Biological Consequences
Alkylated Base | Primary Location | Dominant Mutation | Primary Repair Pathway | Carcinogenic Significance |
---|---|---|---|---|
O⁶-methylguanine | Guanine O⁶ position | G:C → A:T transition | MGMT (direct reversal) | High (mutagenic in oncogenes/tumor suppressors) |
N⁷-methylguanine | Guanine N⁷ position | Depurination → AP site → Error-prone repair | Base Excision Repair (BER) | Moderate (indirect mutagenesis) |
N³-methyladenine | Adenine N³ position | Depurination → AP site → Error-prone repair | Base Excision Repair (BER) | Moderate (indirect mutagenesis) |
O⁴-methylthymine | Thymine O⁴ position | T:A → C:G transition | MGMT (inefficient) | Moderate |
MNNG exposure drives sustained activation of oncogenic signaling pathways, particularly those involving Ras GTPases. The Ras family (H-Ras, K-Ras, N-Ras) acts as critical molecular switches regulating cell proliferation, survival, and differentiation. MNNG promotes carcinogenesis through Ras activation via multiple interconnected mechanisms:
Direct Mutagenesis of RAS Genes: MNNG-induced O⁶-MeG lesions in codons 12, 13, or 61 of KRAS or HRAS genes are potent sources of G→A transitions. These mutations result in constitutively activated Ras proteins trapped in the GTP-bound state, continuously stimulating downstream effectors like the Raf-MEK-ERK (MAPK) cascade independently of upstream growth factor signals. This chronic signaling drives uncontrolled proliferation and cell survival, hallmarks of cancer initiation [1] [3].
Receptor Tyrosine Kinase (RTK) Activation: Beyond direct mutation, MNNG induces ligand-independent activation of growth factor receptors. Chronic MNNG exposure in gastric epithelial cells (GES-1) significantly upregulates expression of CC chemokine receptor 2 (CCR2). This receptor, upon binding its ligand CCL2 (Monocyte Chemoattractant Protein 1), activates downstream signaling cascades, including Ras. CCL2/CCR2 engagement triggers phosphorylation events that converge on Ras activation, further amplifying MAPK signaling. Notably, normal gastric epithelial cells exhibit low basal CCR2 expression and are unresponsive to CCL2. However, MNNG pretreatment or malignant transformation (MC cells) dramatically increases CCR2 protein levels, rendering cells highly responsive to CCL2-induced migration and pro-oncogenic signaling [3].
Downstream Effector Consequences: Sustained Ras/Raf/MEK/ERK signaling driven by MNNG has profound oncogenic consequences. ERK phosphorylates numerous substrates, including transcription factors (e.g., ELK1, c-Myc), which promote expression of genes involved in cell cycle progression (e.g., Cyclin D1) and suppress apoptosis. Additionally, this pathway cross-talks with other critical pro-tumorigenic cascades, such as the PI3K-AKT-mTOR axis, further enhancing survival, metabolic reprogramming, and EMT induction [3].
Table 2: MNNG-Induced Activation of the Ras Signaling Pathway
Mechanism of Activation | Key Molecular Event | Downstream Consequence | Functional Outcome in Target Cells |
---|---|---|---|
Direct RAS gene mutation | O⁶-MeG → G→A transition in codons 12/13/61 | Constitutive GTP-bound Ras → Persistent Raf/MEK/ERK activation | Sustained proliferation; evasion of growth suppression |
Upregulation of CCR2 | Increased CCR2 receptor expression | Enhanced CCL2-mediated Ras activation | Increased migration; invasion; epithelial-mesenchymal transition initiation |
RTK transactivation | Ligand-independent phosphorylation | Ras-GTP loading independent of ligand | Autocrine/paracrine growth stimulation; survival signaling |
The E-cadherin/β-catenin adhesion complex is a critical guardian of epithelial integrity. MNNG exposure disrupts this complex, triggering a cascade of events culminating in Epithelial-Mesenchymal Transition (EMT), a key process in early invasion and metastasis:
Transcriptional Repression of E-Cadherin: MNNG treatment significantly downregulates E-cadherin (CDH1) expression at both mRNA and protein levels. This repression is orchestrated by the induction of transcriptional repressors, including SNAIL, SLUG, ZEB1, and TWIST. These repressors bind E-box elements in the CDH1 promoter, recruiting chromatin-modifying complexes that promote a closed chromatin state and silence transcription. The loss of E-cadherin disrupts adherens junctions, diminishing cell-cell adhesion and epithelial cohesion [3] [6].
β-Catenin Nuclear Translocation: E-cadherin membrane localization normally sequesters β-catenin at the plasma membrane. Upon MNNG-induced E-cadherin loss, cytoplasmic β-catenin accumulates. This free β-catenin is stabilized by MNNG-induced Wnt pathway activation or inactivation of the β-catenin destruction complex (APC/Axin/GSK3β). Stabilized β-catenin translocates to the nucleus, where it partners with T-cell factor/Lymphoid enhancer factor (TCF/LEF) transcription factors. This complex drives the expression of pro-EMT genes (e.g., SNAIL, TWIST, vimentin, fibronectin) and proliferative genes (e.g., c-MYC, Cyclin D1). Nuclear β-catenin accumulation is thus a central driver of the mesenchymal phenotype acquisition and invasion [3].
Concomitant Upregulation of Mesenchymal Markers: MNNG treatment coordinately increases expression of mesenchymal proteins, including N-cadherin, vimentin, and fibronectin. N-cadherin replaces E-cadherin, promoting cell motility and interaction with stromal fibroblasts. The shift from E-cadherin to N-cadherin expression ("cadherin switch") is a hallmark of EMT. Functional assays using MNNG-pretreated GES-1 cells or transformed MC cells demonstrate significantly enhanced migration and invasion capabilities directly correlated with this cadherin switch and vimentin upregulation. Critically, recombinant CCL2 stimulation exacerbates this EMT phenotype only in MNNG-pretreated or transformed cells, not in naive gastric epithelial cells, linking CCR2 upregulation (Section 1.2) to EMT progression [3] [6].
Table 3: MNNG-Induced Alterations in Epithelial-Mesenchymal Markers and Functional Consequences
Molecular Change | Direction of Change | Regulatory Mechanism | Functional Consequence |
---|---|---|---|
E-cadherin | Downregulation | Transcriptional repression (SNAIL/SLUG/ZEB1); promoter hypermethylation? | Loss of cell-cell adhesion; epithelial integrity disruption |
N-cadherin | Upregulation | β-catenin/TCF-mediated transcription | Enhanced motility; interaction with stromal fibroblasts |
Cytoplasmic/Nuclear β-catenin | Accumulation/Translocation | E-cadherin loss; Wnt activation; GSK3β inhibition | Transcriptional activation of EMT and proliferative genes |
Vimentin | Upregulation | Transcriptional activation (β-catenin/TCF; TWIST) | Cytoskeletal reorganization; increased cell motility |
MNNG exerts carcinogenic effects beyond direct DNA damage and mutation by altering the epigenetic landscape, facilitating heritable changes in gene expression that promote tumorigenesis:
DNA Methylation Silencing of DNA Repair Genes: MNNG exposure can induce hypermethylation of promoter CpG islands in critical DNA repair genes. A key target is the MGMT (O⁶-methylguanine-DNA methyltransferase) gene promoter. Silencing of MGMT via promoter hypermethylation creates a cellular environment permissive for the accumulation of O⁶-MeG adducts. This significantly increases the mutation load, particularly G→A transitions in oncogenes like KRAS. The variability in MGMT expression or activity observed between different rat strains (e.g., Wistar vs. Buffalo) in response to MNNG exposure suggests a potential epigenetic component underlying differential susceptibility to gastric carcinogenesis. This silencing represents a vicious cycle: initial DNA damage (including potential damage to epigenetic regulators) leads to silencing of the very gene needed to repair subsequent alkylation damage [4].
Circular RNA (circRNA)-Mediated microRNA Sponging: Chronic MNNG exposure dramatically alters the expression profiles of circRNAs, circular transcripts generated by back-splicing. These circRNAs are packaged into exosomes (TGES-1-EX) released by MNNG-transformed gastric epithelial cells. A key identified oncogenic circRNA is circ0008274. circ0008274 acts as a competing endogenous RNA (ceRNA) or "sponge," sequestering specific microRNAs (miRNAs) and preventing them from binding their natural mRNA targets. Bioinformatics and functional validation identify miR-526b-5p as a direct target of circ0008274. Under normal conditions, miR-526b-5p likely represses mRNAs encoding pro-proliferative, pro-EMT, or pro-stemness factors. By sequestering miR-526b-5p, exosomal circ0008274 derived from MNNG-transformed cells relieves the repression of these oncogenic mRNAs when taken up by recipient normal gastric epithelial cells (GES-1). This transfer promotes malignant characteristics in the recipient cells, including enhanced proliferation, EMT (downregulation of E-cadherin, upregulation of N-cadherin/vimentin), and acquisition of cancer stem cell-like properties. Intervention studies with the flavonoid hesperetin demonstrate that suppressing circ0008274 levels significantly attenuates these oncogenic effects, highlighting the critical role of exosomal circRNA in MNNG-mediated epigenetic reprogramming [6].
Histone Modification Alterations: While less extensively documented in the provided search results compared to DNA methylation and circRNAs, MNNG-induced genotoxic stress is known to activate signaling pathways that modulate histone-modifying enzymes. DNA damage response kinases (e.g., ATM, ATR) phosphorylate histone H2AX (γH2AX), initiating chromatin remodeling for repair. Persistent damage can lead to long-term alterations in histone methylation (e.g., loss of H4K16ac, H4K20me3; gain of H3K9me, H3K27me3) and acetylation patterns around promoters of tumor suppressor genes or DNA repair genes, contributing to their stable silencing. This creates a permissive chromatin environment for the expression of pro-survival and pro-proliferative genes [1] [6].
Table 4: Epigenetic Alterations Induced by MNNG and Their Roles in Carcinogenesis
Epigenetic Mechanism | Specific Alteration | Target Genes/Pathways Affected | Pro-Carcinogenic Outcome |
---|---|---|---|
DNA Methylation | MGMT promoter hypermethylation | O⁶-methylguanine repair | Increased O⁶-MeG persistence → elevated RAS mutation frequency |
Potential hypermethylation of other repair genes (e.g., MLH1) | Mismatch Repair; other repair pathways | Genomic instability; microsatellite instability? | |
Non-coding RNA Regulation | Exosomal circ0008274 upregulation | Sequestration of miR-526b-5p | Derepression of EMT/stemness/proliferation mRNAs |
Dysregulation of other miRNAs/circRNAs | Multiple oncogenic/tumor suppressive pathways | Promotion of survival, invasion, stemness | |
Histone Modifications | Altered histone methylation/acetylation marks | Tumor suppressor gene promoters; DNA repair genes | Stable silencing of tumor suppressors; reduced DNA repair capacity |
γH2AX foci formation | Sites of DNA damage | Chromatin remodeling for repair; potential long-term silencing |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6